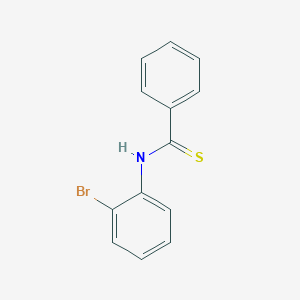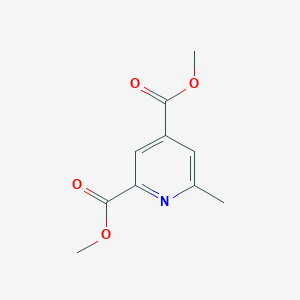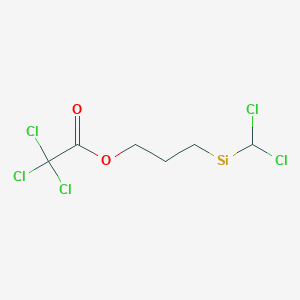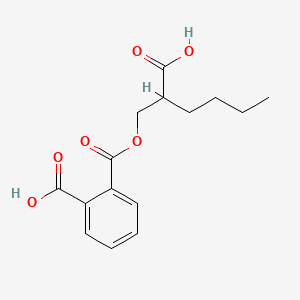
Sulfurofluoridimidous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfurofluoridimidous acid is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of sulfur, fluorine, and nitrogen atoms, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfurofluoridimidous acid typically involves the reaction of sulfur-containing compounds with fluorinating agents under controlled conditions. One common method includes the use of sulfur tetrafluoride (SF4) and ammonia (NH3) as starting materials. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and is typically conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of the fluorinating agents and the potential hazards associated with the production of sulfur-fluorine compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfurofluoridimidous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfur hexafluoride (SF6), while reduction could produce sulfur difluoride (SF2).
Wissenschaftliche Forschungsanwendungen
Sulfurofluoridimidous acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes, particularly in the formation of sulfur-fluorine bonds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfur metabolism.
Industry: this compound is employed in the production of specialty chemicals and materials, including fluorinated polymers and advanced materials for electronics.
Wirkmechanismus
The mechanism by which sulfurofluoridimidous acid exerts its effects involves the interaction of its sulfur and fluorine atoms with specific molecular targets. These interactions can lead to the modification of proteins and enzymes, altering their activity and function. The compound’s ability to form stable sulfur-fluorine bonds is a key factor in its mechanism of action, allowing it to interact with a wide range of biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfuryl fluoride (SO2F2): An inorganic compound with similar fluorine-sulfur bonds, used as a fumigant and in chemical synthesis.
Sulfonyl fluorides: A class of compounds with sulfur-fluorine bonds, known for their stability and reactivity in various chemical processes.
Uniqueness
Sulfurofluoridimidous acid is unique due to the presence of both sulfur and nitrogen atoms, which confer distinct chemical properties compared to other sulfur-fluorine compounds
Eigenschaften
CAS-Nummer |
80533-88-6 |
|---|---|
Molekularformel |
FH2NOS |
Molekulargewicht |
83.09 g/mol |
InChI |
InChI=1S/FH2NOS/c1-4(2)3/h(H2,2,3) |
InChI-Schlüssel |
VUGVURKCYMMPOK-UHFFFAOYSA-N |
Kanonische SMILES |
N=S(O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


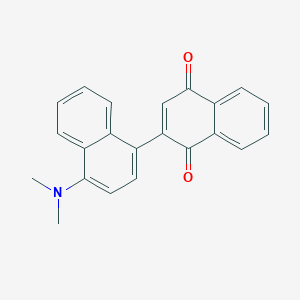
![5-([1,1'-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole](/img/structure/B14410969.png)
![1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one](/img/structure/B14410971.png)
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14410976.png)
![6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410978.png)
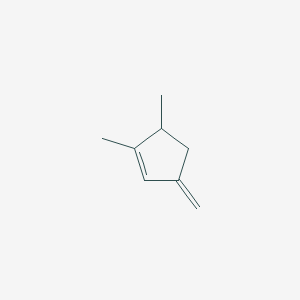

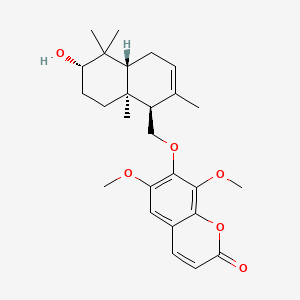
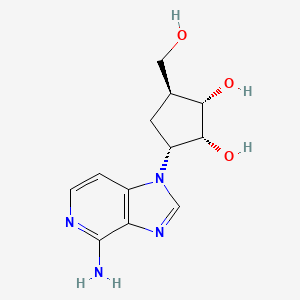
![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)
